molecular formula C9H10N2O2S2 B1617109 2-(Ethylsulphonyl)benzothiazol-6-amine CAS No. 55919-37-4

2-(Ethylsulphonyl)benzothiazol-6-amine

Cat. No. B1617109
CAS RN: 55919-37-4
M. Wt: 242.3 g/mol
InChI Key: RLCODDFEMWRRJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 2-(Ethylsulphonyl)benzothiazol-6-amine, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .


Molecular Structure Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through different synthetic pathways. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Scientific Research Applications

Antitumor Applications

Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds, through metabolic biotransformation by cytochrome P450 1A1, lead to active metabolites with significant effects against human mammary carcinoma cell lines. Water-soluble, chemically stable prodrugs rapidly revert to their parent amine, showing promise for clinical evaluation due to their manageable toxic side effects and efficacy in retarding tumor growth in breast and ovarian xenograft models (Bradshaw et al., 2002).

Biological Activity

Benzothiazole derivatives containing benzimidazole and imidazoline moieties have been synthesized and characterized for their potent antibacterial and entomological activities. These compounds, created through reactions with substituted 2-aminobenzothiazoles, display significant antibacterial and acaricidal activities, making them relevant for further pharmacological exploration (Chaudhary et al., 2011).

Synthetic Methodologies

Innovative synthetic methodologies have been developed for creating 2-N-substituted benzothiazoles, which are core structures in developing pharmaceutically important agents. These methodologies involve copper-catalyzed three-component synthesis, offering a more straightforward approach to synthesizing these heterocycles from commercially available aniline derivatives. This process is significant for constructing benzothiazoles used as anti-HIV agents, antibacterial compounds, and ligands for various receptors (Ma et al., 2011).

Safety And Hazards

The safety data sheet for benzothiazol-6-amine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

2-ethylsulfonyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-2-15(12,13)9-11-7-4-3-6(10)5-8(7)14-9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCODDFEMWRRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204516
Record name 2-(Ethylsulphonyl)benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulphonyl)benzothiazol-6-amine

CAS RN

55919-37-4
Record name 2-(Ethylsulfonyl)-6-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55919-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylsulphonyl)benzothiazol-6-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylsulphonyl)benzothiazol-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethylsulphonyl)benzothiazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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